molecular formula C18H36O2Si B8482723 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 100991-27-3

9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8482723
CAS No.: 100991-27-3
M. Wt: 312.6 g/mol
InChI Key: BCTXTEIFSIJAFR-UHFFFAOYSA-N
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Description

9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the silyl ether group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.

Industrial Production Methods

In an industrial setting, the production of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alcohols or other substituted derivatives.

Scientific Research Applications

9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as a silyl ether. The silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites in the molecule. The compound can undergo deprotection under specific conditions, revealing the hydroxyl group for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyldimethylsilyloxypropan-2-ol

Uniqueness

9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific structure, which combines a silyl ether with an alkyne group. This combination provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

100991-27-3

Molecular Formula

C18H36O2Si

Molecular Weight

312.6 g/mol

IUPAC Name

12-[tert-butyl(dimethyl)silyl]oxydodec-9-yn-2-ol

InChI

InChI=1S/C18H36O2Si/c1-17(19)15-13-11-9-7-8-10-12-14-16-20-21(5,6)18(2,3)4/h17,19H,7-9,11,13-16H2,1-6H3

InChI Key

BCTXTEIFSIJAFR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To magnesium powder (830 mg, 35 mmol) and 18 (8.7 g, 23 mmol) in 40 mL of dry THF under nitrogen was added ethyl bromide (0.1 mL,=1.3 mmol). Grignard formation was maintained by refluxing for 3 hr. After the iodide (18) was consumed, 2.2 g (11.5 mmol) of cuprous iodide was added. The mixture was cooled in an ice-bath and stirred for 30 min. Propylene oxide (2.7 g, 46 mmol) diluted in 10 mL of dry THF was added dropwise, the reaction stirred for 30 min at 23° C. and then quenched with saturated aqueous ammonium chloride (100 mL). The ether extract (3×75 mL) of the aqueous mixture was washed with brine (3×75 mL). The isolated product was purified by chromatography9 on 180 g (20 cm×4.5 cm I.D. column) of silica gel (20% EtOAc in hexane) to give 3.3 g (46% yield) of 19.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

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